3-Methyl-1-phenylbutan-2-ol
Overview
Description
3-Methyl-1-phenylbutan-2-ol is a chemical compound with significance in various scientific and industrial applications, particularly noted for its role as a fragrance ingredient. This secondary alcohol belongs to the Aryl Alkyl Alcohols (AAA) group, characterized by the presence of an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. The compound's structure can be generally represented as Ar-C-(R1)(R2)OH or Ar-Alkyl-C-(R1)(R2)OH, indicating its versatile chemical nature and potential for diverse chemical reactions and properties (Scognamiglio, Jones, Letizia, & Api, 2012).
Synthesis Analysis
The synthesis of compounds related to 3-Methyl-1-phenylbutan-2-ol involves various chemical strategies, including the utilization of density functional theory (DFT) for predicting molecular structures and spectroscopic properties. Such methods enable a detailed understanding of the compound's formation and its derivatives, providing insights into experimental values through geometry analysis and NMR studies. This approach is crucial for designing and synthesizing compounds with specific properties and functionalities (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).
Molecular Structure Analysis
The molecular structure and bonding configurations of 3-Methyl-1-phenylbutan-2-ol and its related compounds have been established through various analytical techniques, including photolysis and stereochemical assignments. These studies reveal the intricate details of the compound’s molecular geometry, aiding in the understanding of its chemical behavior and reactivity (Coxon & Hii, 1977).
Chemical Reactions and Properties
3-Methyl-1-phenylbutan-2-ol undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, its involvement in fragrance material synthesis, where specific structural features are crucial for fragrance properties, highlights its chemical utility. The compound’s reactivity is further illustrated in reactions like microwave-assisted ketone-ketone rearrangement, showcasing its potential in organic synthesis and the development of novel chemical entities (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).
Physical Properties Analysis
The physical properties of 3-Methyl-1-phenylbutan-2-ol, including its glass-forming abilities and phase behavior in mixtures, are of significant interest in the field of physical chemistry. These properties are essential for understanding the compound's behavior in various conditions and its application in materials science (Dette, Qi, Schröder, Godt, & Koop, 2014).
Chemical Properties Analysis
The chemical properties of 3-Methyl-1-phenylbutan-2-ol, influenced by its functional groups and molecular structure, dictate its reactivity and potential applications. Studies on its derivatives and related compounds provide insights into the influence of different substituents on its chemical behavior, offering valuable information for the design and synthesis of new compounds with desired chemical properties (Raajaraman, Sheela, & Muthu, 2019).
Scientific Research Applications
Fragrance Applications : 3-Methyl-1-phenylbutan-2-ol is reviewed for its use as a fragrance ingredient. It is part of the Aryl Alkyl Alcohols group and is a secondary alcohol. This review includes a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (Scognamiglio et al., 2012).
Photolysis Research : The stereochemistry of various derivatives of 3-Methyl-1-phenylbutan-2-ol, like 3,4-epoxy-2-methyl-1-phenylbutan-1-ols, has been established through photolysis studies (Coxon & Hii, 1977).
Vibrational Circular Dichroism Studies : Experimental and theoretical studies on 3-Methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol have been conducted to understand its structural dynamics in vibrational circular dichroism spectra (Xia et al., 2018).
Lipase-Mediated Resolution : The efficiency and selectivity of the lipase-mediated resolution of 3-Methyl-2-phenylbutan-1-ol have been studied, showing varying degrees of resistance to enzymatic hydrolysis under different conditions (Foley et al., 2017).
Baker's Yeast Reduction Studies : The stereochemical course of baker's yeast-mediated reduction of substituted cinnamaldehydes, including isomers of 3-Methyl-1-phenylbutan-2-ol, has been comprehensively studied (Fronza et al., 2009).
Safety And Hazards
“3-Methyl-1-phenylbutan-2-ol” is classified as a flammable liquid and vapor . It has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved provide valuable information about the properties and reactions of “3-Methyl-1-phenylbutan-2-ol”. They discuss topics such as the dehydration of the alcohol , the oxidation of alcohols , and the reactivity of unsaturated alcohols .
properties
IUPAC Name |
3-methyl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKKLSCQQGOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862382 | |
Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylbutan-2-ol | |
CAS RN |
705-58-8 | |
Record name | α-(1-Methylethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Isopropyl-phenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 705-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N06AQ6J88Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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